Heterophyllin B

Übersicht

Beschreibung

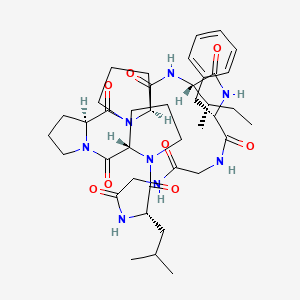

Heterophyllin B is an active cyclic peptide isolated from Pseudostellaria heterophylla . It has been found to provide a novel strategy for the treatment of esophageal cancer and improve memory via immunomodulation and neurite regeneration .

Synthesis Analysis

The biosynthesis of Heterophyllin B in Pseudostellaria heterophylla has been studied . The precursor gene of Heterophyllin B was screened in P. heterophylla and it was found that the prePhHB-encoded precursor peptide could enzymatically synthesize Heterophyllin B . A culture system was established for the biosynthetic study of Heterophyllin B .Molecular Structure Analysis

The core peptide sequence of Heterophyllin B is IFGGLPPP in P. heterophylla .Chemical Reactions Analysis

A rapid and sensitive LC-ESI-MS/MS method was developed and validated for the analysis of Heterophyllin B in rat plasma .Physical And Chemical Properties Analysis

Heterophyllin B has a molecular weight of 778.9 g/mol . Its molecular formula is C40H58N8O8 .Wissenschaftliche Forschungsanwendungen

1. Application in Inflammation and Oxidative Stress

- Summary of Application: Heterophyllin B (HB) has been found to ameliorate Lipopolysaccharide-Induced Inflammation and Oxidative Stress in RAW 264.7 Macrophages by suppressing the PI3K/Akt pathways . It inhibits the production of NO and cytokines, such as IL-1β and IL-6, in LPS-stimulated RAW 264.7 macrophages .

- Methods of Application: The underlying mechanism was investigated in the LPS-induced RAW 264.7 cells. The level of IL-1β and IL-6 expression was decreased by qRT-PCR analysis . The relative ratio of p-AKT/AKT and p-PI3K/PI3K was up-regulated as indicated by western blot analysis .

- Results or Outcomes: HB inhibited the LPS-induced inflammation and apoptosis through the PI3K/Akt signaling pathways and represented a potential therapeutic target for treatment of inflammatory diseases .

2. Application in Biosynthesis Study

- Summary of Application: A culture system was established for the biosynthetic study of Heterophyllin B (HB), a cyclopeptide produced by the medicinal plant Pseudostellaria heterophylla .

- Methods of Application: A shoot culture of P. heterophylla was developed that produced HB consistently under laboratory conditions . Using 14 C-labeled proline as tracer, it was shown that labeled HB was produced by the cultured shoots, indicating that this system has de novo biosynthetic activity .

- Results or Outcomes: The in vivo and in vitro results demonstrate the presence of an HB biosynthetic system, which provides insight into the molecular mechanism for plant cyclopeptide biosynthesis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAVLJJQNUHRMR-PPLFBOPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heterophyllin B | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

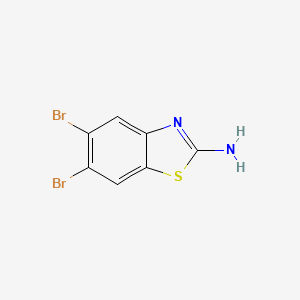

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)

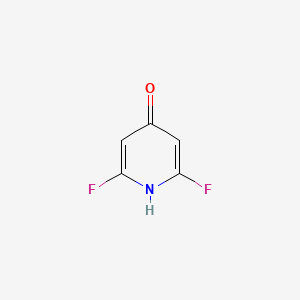

![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)

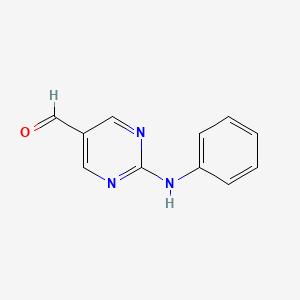

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)